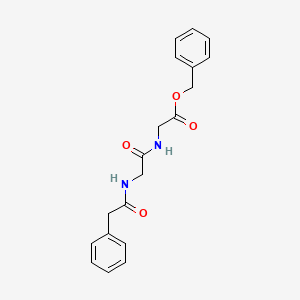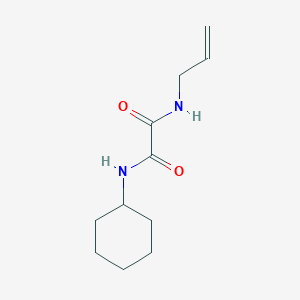![molecular formula C18H22N2O3S B4715489 N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4715489.png)
N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide
描述
N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it an interesting target for further research.
作用机制
The mechanism of action of N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide involves the inhibition of the activity of the enzyme RAC1. This enzyme is involved in various cellular processes, including cell proliferation, migration, and invasion. By inhibiting the activity of RAC1, this compound can disrupt these processes, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and improve the survival of neurons in the brain. Additionally, this compound has been shown to have anti-fibrotic effects, making it a potential candidate for the treatment of fibrotic diseases.
实验室实验的优点和局限性
N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to administer and study. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. This compound can be difficult to synthesize, and its potential toxicity must be carefully considered.
未来方向
There are several future directions for research on N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide. One area of interest is the development of more potent and selective inhibitors of RAC1. Additionally, further studies are needed to fully understand the potential therapeutic applications of this compound, including its use in the treatment of cancer, inflammatory diseases, and fibrosis. Finally, studies are needed to assess the potential toxicity of this compound and to develop methods for its safe administration in humans.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves the inhibition of the enzyme RAC1, and it has been shown to have a wide range of biochemical and physiological effects. While there are limitations to its use in lab experiments, this compound has several potential future directions for research, including the development of more potent and selective inhibitors and further studies on its potential therapeutic applications.
科学研究应用
N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, this compound has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-4-[ethylsulfonyl(methyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-5-24(22,23)20(4)16-11-9-15(10-12-16)18(21)19-17-8-6-7-13(2)14(17)3/h6-12H,5H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYDHKPPCAOCAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4715408.png)
![1,1'-[1,3-phenylenebis(methylene)]bis(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline)](/img/structure/B4715414.png)
![1-(3-methylphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4715421.png)
![N-(2,5-dimethylphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4715430.png)
![(3-ethoxy-4-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B4715445.png)
![3-[(3,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4715461.png)


![2-(3-chlorophenyl)-N-[3-(4-morpholinyl)propyl]-4-quinazolinamine](/img/structure/B4715466.png)
![1-[(2-chlorophenyl)acetyl]-4-(2-furoyl)piperazine](/img/structure/B4715471.png)
![7-(3-methylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4715477.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B4715486.png)

